8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline
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Overview
Description
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a quinoline moiety attached to a dihydrooxazole ring, with a tert-butyl group providing steric hindrance and influencing its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with oxazoline precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzyme active sites, while the dihydrooxazole ring can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole: The enantiomer of the compound, with similar structural features but different stereochemistry.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrothiazole: A thiazole analog with a sulfur atom replacing the oxygen in the dihydrooxazole ring.
4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydroimidazole: An imidazole analog with a nitrogen atom replacing the oxygen in the dihydrooxazole ring.
Uniqueness
(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole is unique due to its specific combination of a quinoline moiety and a dihydrooxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3 |
InChI Key |
MFVHTTJYOACMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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